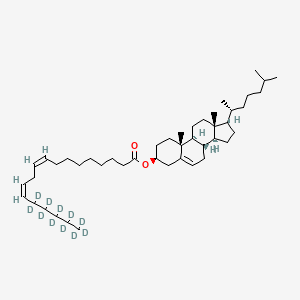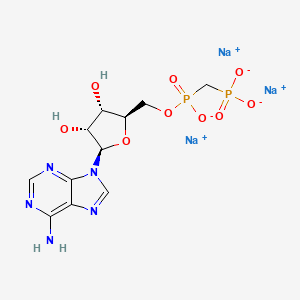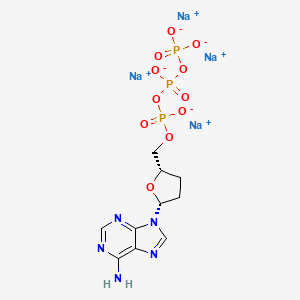
N-desethyl Metonitazene (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-desethyl Metonitazene (hydrochloride) is a synthetic opioid that belongs to the benzimidazole class of compounds. It is an analytical reference standard categorized as an opioid metabolite and is primarily used in research and forensic applications . This compound is a metabolite of metonitazene, which is known for its potent opioid effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-desethyl Metonitazene (hydrochloride) involves the reduction of metonitazene. The process typically includes the following steps:
Reduction of Metonitazene: Metonitazene is reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol.
Hydrochloride Formation: The resulting N-desethyl Metonitazene is then converted to its hydrochloride salt by reacting it with hydrochloric acid (HCl) in a suitable solvent like ethanol or methanol.
Industrial Production Methods: Industrial production methods for N-desethyl Metonitazene (hydrochloride) are not well-documented due to its primary use in research and forensic applications. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions: N-desethyl Metonitazene (hydrochloride) can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Oxidized derivatives of N-desethyl Metonitazene.
Reduction: Further reduced forms of N-desethyl Metonitazene.
Substitution: Substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-desethyl Metonitazene (hydrochloride) has several scientific research applications, including:
Biology: Studied for its interactions with opioid receptors and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects and its role in understanding opioid metabolism and pharmacokinetics.
Mecanismo De Acción
N-desethyl Metonitazene (hydrochloride) exerts its effects by acting as a potent agonist at the mu-opioid receptor (MOR). It binds to the MOR, leading to the activation of downstream signaling pathways that result in analgesic and euphoric effects. The molecular targets involved include the G-protein coupled receptors (GPCRs) and the inhibition of cyclic adenosine monophosphate (cAMP) accumulation .
Comparación Con Compuestos Similares
N-desethyl Metonitazene (hydrochloride) is similar to other benzimidazole opioids such as:
- Etonitazene
- Isotonitazene
- N-desethyl Isotonitazene
- Etodesnitazene
Uniqueness: N-desethyl Metonitazene (hydrochloride) is unique due to its specific structural modifications, which result in distinct pharmacological properties. It is a metabolite of metonitazene and has similar potency to its parent compound .
Propiedades
Fórmula molecular |
C19H22N4O3 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
N-ethyl-2-[2-[(4-methoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine |
InChI |
InChI=1S/C19H22N4O3/c1-3-20-10-11-22-18-9-6-15(23(24)25)13-17(18)21-19(22)12-14-4-7-16(26-2)8-5-14/h4-9,13,20H,3,10-12H2,1-2H3 |
Clave InChI |
IKAGAOZPALXGDX-UHFFFAOYSA-N |
SMILES canónico |
CCNCCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[[1-[(E)-2-phenylethenyl]-4-(2-phenylethylamino)pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol](/img/structure/B10854083.png)
![1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B10854098.png)







![sodium;[[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl phosphate](/img/structure/B10854152.png)

